Tegoprazan

Vue d'ensemble

Description

Tegoprazan, also known as CJ-12420, is a novel therapeutic developed by CJ Healthcare Corp for treating acid-related gastrointestinal diseases . It is a potent and high-selective potassium-competitive acid blocker (P-CAB) with a fast onset of action and the ability to control gastric pH for a prolonged period of time . Tegoprazan’s strong and sustained effect is due to its ability to be slowly cleared from the gastric glands and exertion of effects independent of acid levels . It has also been observed to be efficacious independent of food intake .

Molecular Structure Analysis

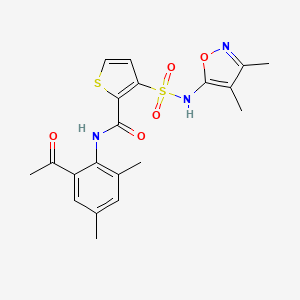

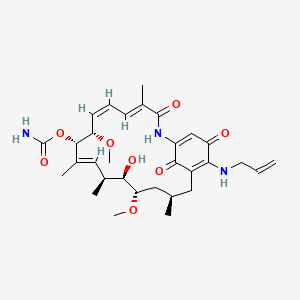

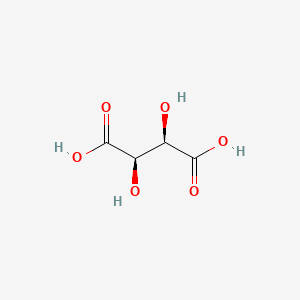

Tegoprazan has a molecular formula of C20H19F2N3O3 and a molecular weight of 387.4 g/mol . The IUPAC name is 7- [ [ (4 S )-5,7-difluoro-3,4-dihydro-2 H -chromen-4-yl]oxy]- N, N ,2-trimethyl-3 H -benzimidazole-5-carboxamide . The InChI and SMILES strings provide more detailed structural information .

Chemical Reactions Analysis

Tegoprazan is mainly metabolized by cytochrome P450 (CYP) 3A4 . A kinetic analysis revealed that Tegoprazan inhibited H+/K+‐ATPase in a potassium-competitive manner and the binding was reversible . The PK of Tegoprazan is mainly sensitive to the fraction unbound in plasma, the intrinsic clearance of Tegoprazan via CYP3A4 to form other metabolites, lipophilicity, and the intrinsic clearance of Tegoprazan via CYP2C19 to form other metabolites, and renal plasma clearance .

Physical And Chemical Properties Analysis

Tegoprazan has poor water solubility (∼0.03 mg/mL) . Amorphous solid dispersions of Tegoprazan were prepared via solvent evaporation at 50% drug loading . The physico-chemical properties of these solids were characterized using PXRD, MDSC, TGA, FT-IR, 1H SS-NMR, and stability testing .

Applications De Recherche Scientifique

Treatment of Gastroesophageal Reflux Disease (GERD)

- Scientific Field : Gastroenterology

- Summary of the Application : Tegoprazan has been used in the treatment of GERD, a condition where stomach acid frequently flows back into the tube connecting your mouth and stomach (esophagus). This backwash (acid reflux) can irritate the lining of your esophagus .

- Methods of Application/Experimental Procedures : A systematic review and meta-analysis were conducted to evaluate the efficacy and safety of Tegoprazan in the treatment of GERD. The databases PubMed, Embase, Cochrane Library, and Web of Science were searched from their inception to 1 March 2023. All randomized controlled trials related to Tegoprazan for GERD were included .

- Results/Outcomes : The primary outcome was the complete resolution of major symptoms, complete resolution of heartburn, proportion of heartburn-free days, chronic cough, hoarseness, and adverse events. Risk of bias was assessed using the Cochrane Collaboration’s tool for assessing risk of bias .

Treatment of Laryngopharyngeal Reflux Disease (LPRD)

- Scientific Field : Otolaryngology

- Summary of the Application : Tegoprazan has been used in a preliminary feasibility study to evaluate whether it could control symptoms more effectively than a placebo in patients with LPRD .

- Methods of Application/Experimental Procedures : In this double-blind, randomized, placebo-controlled trial, 35 patients with LPRD were randomly assigned to two groups: Tegoprazan 50 mg daily and placebo .

- Results/Outcomes : There was no difference in the complete symptom resolution rates at 8 weeks between the Tegoprazan and placebo groups (29.4% [5/17] vs. 27.8% [5/18], p = 1.000). Moreover, there was no significant difference in the complete symptom resolution rates at 4 weeks between the two groups .

Treatment of Helicobacter pylori Infection

- Scientific Field : Gastroenterology

- Summary of the Application : Tegoprazan, a novel potassium-competitive acid blocker, is currently available for the treatment of Helicobacter pylori infection .

- Methods of Application/Experimental Procedures : The efficacies of tegoprazan-based triple and concomitant therapies were compared in a real-world practice .

- Results/Outcomes : The study did not provide specific results or outcomes. More research is needed to determine the effectiveness of Tegoprazan in treating Helicobacter pylori infection .

Protection Against Colitis

- Scientific Field : Immunology

- Summary of the Application : Tegoprazan, a potassium-competitive acid blocker, has been found to protect against colitis by improving gut barrier function .

- Methods of Application/Experimental Procedures : The study revealed that Tegoprazan significantly improved colitis in mice and enhanced the intestinal epithelial barrier function .

- Results/Outcomes : Tegoprazan alleviated gut microbiota dysbiosis and enhanced the growth of Bacteroides vulgatus. In turn, B. vulgatus alleviated intestinal inflammation by inhibiting epithelial adhesion of pathogenic bacteria .

Treatment of Peptic Ulcer Disease

- Scientific Field : Gastroenterology

- Summary of the Application : Tegoprazan has been used in the treatment of peptic ulcer disease, a condition that causes sores, known as ulcers, in the lining of the stomach or the first part of the small intestine .

- Methods of Application/Experimental Procedures : A systematic review and meta-analysis were conducted to evaluate the efficacy and safety of Tegoprazan in the treatment of peptic ulcer disease. The databases PubMed, Embase, Cochrane Library, and Web of Science were searched from their inception to 1 March 2023. All randomized controlled trials related to Tegoprazan for peptic ulcer disease were included .

- Results/Outcomes : The primary outcome was the complete resolution of major symptoms, complete resolution of heartburn, proportion of heartburn-free days, chronic cough, hoarseness, and adverse events. Risk of bias was assessed using the Cochrane Collaboration’s tool for assessing risk of bias .

Safety And Hazards

Tegoprazan is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is very toxic if swallowed, irritating to skin, and has a risk of serious damages to eyes . It is toxic and has a danger of serious damage to health by prolonged exposure . It has a possible risk of impaired fertility and a possible risk of harm to unborn child .

Propriétés

IUPAC Name |

7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-N,N,2-trimethyl-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N3O3/c1-10-23-14-6-11(20(26)25(2)3)7-17(19(14)24-10)28-15-4-5-27-16-9-12(21)8-13(22)18(15)16/h6-9,15H,4-5H2,1-3H3,(H,23,24)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLIQCDHNPDMGSL-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Tegoprazan works as a potassium-competitive acid blocker that is potent and highly selective. Its mechanism of action is different from that of the proton-pump inhibitors as this drug does not require conversion into an active form and can directly inhibit H+/K+‐ATPase in a reversible and K+‐competitive way. This is because it is an acid-resistant weak base with the ability to remain in the highly acidic canaliculi of gastric parietal cells. | |

| Record name | Tegoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Product Name |

Tegoprazan | |

CAS RN |

942195-55-3 | |

| Record name | Tegoprazan [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942195553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tegoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16690 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TEGOPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W017G7IF4S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B1681924.png)

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)